N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H17N3O2S/c1-25-17-4-2-3-14(10-17)20-23-16(12-26-20)11-19(24)22-15-5-6-18-13(9-15)7-8-21-18/h2-10,12,21H,11H2,1H3,(H,22,24) |
InChI Key |
OCQVLXHHGDELOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-(3-Methoxyphenyl)-1,3-Thiazole-4-Acetic Acid
The thiazole core is synthesized via the Hantzsch thiazole reaction. 3-Methoxybenzothioamide (1.0 equiv) reacts with 4-chloroacetoacetic acid (1.2 equiv) in ethanol under reflux for 6–8 hours. The α-halo ketone undergoes cyclization with the thioamide, yielding 2-(3-methoxyphenyl)-1,3-thiazole-4-acetic acid.
Reaction Conditions :
Acyl Chloride Formation and Amide Bond Construction
The acetic acid derivative is converted to its acyl chloride using thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours. Subsequent reaction with 1H-indol-5-amine (1.1 equiv) in the presence of triethylamine (TEA, 2.5 equiv) yields the target compound.
Reaction Conditions :
-
Solvent: DCM (3 vol)
-
Temperature: 0–5°C (acyl chloride), room temperature (amide coupling)
-
Yield: 58–63%
-
Purification: Column chromatography (hexane/ethyl acetate, 3:1)
-
Characterization: IR (KBr): 3280 cm (N-H), 1652 cm (C=O); -NMR: δ 169.8 (C=O), 149.2 (thiazole-C), 112.4–134.6 (Ar-C).
Direct Coupling Using Carbodiimide Chemistry
Activation of 2-(3-Methoxyphenyl)-1,3-Thiazole-4-Acetic Acid
The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) in DMF for 30 minutes. 1H-Indol-5-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
Reaction Conditions :
-
Solvent: DMF (4 vol)
-
Temperature: 25°C
-
Yield: 70–75%
-
Purification: Recrystallization from ethanol/water (1:1)
-
Characterization: FAB-MS: m/z 363.4 (M); CHN analysis: Found C 65.92%, H 4.68%, N 11.52%, S 8.79% (Calc: C 66.10%, H 4.71%, N 11.56%, S 8.83%).
One-Pot Sequential Synthesis
In Situ Thiazole Formation and Amide Coupling
A one-pot strategy combines thiazole synthesis and amide bond formation. 3-Methoxybenzaldehyde (1.0 equiv), thioacetamide (1.0 equiv), and chloroacetic acid (1.2 equiv) react in acetic acid at 100°C for 4 hours to form the thiazole-acetic acid intermediate. Without isolation, 1H-indol-5-amine (1.1 equiv) and EDCl/HOBt are added, continuing stirring for 18 hours.
Reaction Conditions :
-
Solvent: Acetic acid (6 vol)
-
Temperature: 100°C (thiazole formation), 25°C (coupling)
-
Yield: 60–65%
-
Characterization: -NMR (DMSO-): δ 3.79 (s, 3H, OCH), 4.28 (s, 2H, CH), 6.85–7.92 (m, 9H, Ar-H + indole-H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Acyl Chloride | 58–63 | 98.2% | High-purity product | Multi-step, low scalability |
| EDCl/HOBt Coupling | 70–75 | 97.8% | Single-step, scalable | Requires costly reagents |
| One-Pot Synthesis | 60–65 | 96.5% | Time-efficient | Moderate yield |
Optimization Insights
-
Solvent Selection : DMF enhances solubility in coupling reactions, while ethanol favors cyclization in Hantzsch synthesis.
-
Temperature Control : Acyl chloride formation at 0–5°C minimizes side reactions.
-
Purification : Column chromatography (hexane/EtOAc) resolves regioisomers, while recrystallization improves crystal purity .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Synthesis of N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Indole Moiety : The indole structure can be synthesized through various methods such as Fischer indole synthesis or via cyclization reactions involving phenylhydrazine.
- Thiazole Ring Formation : The thiazole component may be constructed through reactions involving appropriate thioamide precursors and α-halo ketones.
- Coupling Reaction : The final step involves coupling the indole and thiazole derivatives using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 19 |
| Bacillus subtilis | 21 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that it exhibits cytotoxic effects against several cancer cell lines. For example:
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| MDA-MB-231 | 75% |
| A549 | 68% |
| HCT116 | 65% |
These findings suggest that this compound could be a valuable addition to cancer therapeutics.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial activity of this compound against multiple pathogens, demonstrating significant inhibition compared to standard antibiotics .
Study 2: Anticancer Research
Another investigation focused on its anticancer properties, revealing that the compound effectively inhibited tumor growth in xenograft models .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Aryl Substitutions
- Compound 9f (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-Thiazol-5-yl]Acetamide. Comparison: Replaces the indole group with a benzodiazolyl-triazole-phenoxymethyl chain. However, the bulkier structure could reduce cell permeability compared to the simpler indole-thiazole-acetamide framework . Key Data:
- Molecular Weight: ~537.5 g/mol (calculated).
Substituent Effects: The 3-methoxyphenyl-thiazole motif is retained, suggesting shared target specificity (e.g., kinase inhibition).
-
- Structure: 2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-Methoxyphenyl)Acetamide.
- Comparison: Shares the 3-methoxyphenyl-acetamide moiety but replaces the indole with a carbamimidamido-dihydrothiazolone group. This modification likely alters electronic density, affecting interactions with charged residues in enzymatic pockets .
- Key Data:
Indole-Thiazole Hybrids
- Compound FP1-12 () :
- 2-[(5Z)-2,4-Dioxo-5-(2-Thienylmethylene)-1,3-Thiazolidin-3-yl]-N-[2-(5-Fluoro-1H-Indol-3-yl)Ethyl]Acetamide (): Structure: Features a thiazolidinone ring fused to a thiophene and linked to a fluoroindole-ethyl group. Comparison: The thiazolidinone core introduces a ketone group, which may enhance interactions with serine/threonine kinases. The fluorine atom on indole could improve metabolic stability .
Key Structural and Pharmacological Trends
Substituent Position Effects
- Methoxy Group Position: The target compound’s 3-methoxyphenyl group (meta position) contrasts with para-substituted analogs like 2-chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]acetamide ().
Heterocyclic Core Modifications
- Thiazole vs. Thiadiazole: The CAS 1190282-82-6 compound () replaces the thiazole with a thiadiazole ring, reducing molecular weight (374.5 g/mol) and altering sulfur-based interactions.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a thiazole ring, which is known for its diverse biological activities. The presence of a methoxy group on the phenyl ring enhances its pharmacological profile. The molecular formula is with a molecular weight of 346.48 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to thiazoles exhibited MIC values ranging from 0.17 to 0.47 mg/mL against various bacterial strains such as E. coli and B. cereus .
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.23 |
| Compound 2 | B. cereus | 0.17 |
| Compound 3 | S. Typhimurium | 0.23 |
Anticancer Activity
Thiazole derivatives have also shown promise in anticancer research, with several studies indicating their cytotoxic effects on various cancer cell lines.
Case Studies:
- Study on Cytotoxicity : A study evaluated several thiazole derivatives for their cytotoxic effects against human glioblastoma and melanoma cell lines, reporting IC50 values as low as 10–30 µM for certain derivatives .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups, such as methoxy on the phenyl ring, significantly enhances anticancer activity by increasing lipophilicity and improving cellular uptake .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Glioblastoma U251 | 10 |
| Compound B | Melanoma WM793 | 30 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
Q & A
Basic: What are the recommended synthetic routes for N-(1H-indol-5-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by coupling with the indole-acetamide moiety. A general approach includes:
- Step 1: Condensation of 3-methoxyphenyl thioamide with α-bromoacetophenone derivatives to form the thiazole ring (reflux in ethanol, 12–24 h) .
- Step 2: Activation of the acetamide group via chloroacetylation (using chloroacetyl chloride in dioxane with triethylamine) .
- Step 3: Coupling with 5-aminoindole under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 8 h) .
Optimization Tips: - Use catalysts like zeolite Y-H or pyridine to enhance cyclization efficiency .
- Monitor reaction progress via TLC/HPLC and purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .
Advanced: How can structural contradictions in NMR data for similar indole-thiazole acetamides be resolved?
Discrepancies in NMR signals (e.g., indole NH proton splitting or thiazole ring shifts) often arise from tautomerism or solvent effects. For example:
- Indole NH: In DMSO-d₆, NH protons at C5 of indole may appear as broad singlets (δ 10.2–11.5 ppm) but split in CDCl₃ due to hydrogen bonding .
- Thiazole C4-H: Substituent electronegativity (e.g., 3-methoxyphenyl) deshields this proton, shifting it to δ 7.8–8.2 ppm. Compare with calculated chemical shifts (DFT/B3LYP/6-311+G**) using Multiwfn .
Methodology: Use variable-temperature NMR to identify dynamic equilibria and 2D techniques (HSQC, HMBC) to confirm connectivity .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?
- MTT/Proliferation Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM for 48–72 h. Use IC₅₀ calculations to compare potency .
- Apoptosis Detection: Annexin V/PI staining via flow cytometry to quantify early/late apoptotic cells .
- Target Engagement: Western blotting for Bcl-2/Mcl-1 inhibition (common targets for indole-thiazole derivatives) .
Advanced: How can contradictory bioactivity data (e.g., high IC₅₀ in one study vs. low in another) be addressed?
Discrepancies may stem from:
- Structural Analogues: Minor substituent changes (e.g., methoxy vs. nitro groups) drastically alter solubility and target affinity. For example, 3-methoxyphenyl improves membrane permeability over nitro derivatives .
- Assay Conditions: Varying serum concentrations or incubation times affect compound stability. Standardize protocols using CLSI guidelines .
Resolution: Perform dose-response curves across multiple cell lines and validate with orthogonal assays (e.g., caspase-3 activation) .
Basic: Which computational tools are effective for modeling this compound’s electronic structure and binding modes?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict interactions with Bcl-2/Mcl-1 (PDB: 2O1F) .
- DFT Calculations: Gaussian 16 or ORCA for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- ADMET Prediction: SwissADME or pkCSM to estimate pharmacokinetics (e.g., CYP450 inhibition risk) .
Advanced: What strategies mitigate low yields in the final coupling step of the synthesis?
Common issues include steric hindrance from the indole C5 position or competing side reactions. Solutions:
- Protecting Groups: Temporarily protect indole NH with Boc groups to prevent undesired alkylation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 h vs. 8 h) and improve regioselectivity .
- Catalysis: Use Pd(OAc)₂/Xantphos for Ullmann-type couplings, enhancing C–N bond formation efficiency .
Basic: How should researchers characterize by-products formed during synthesis?
- LC-MS/MS: Identify molecular weights and fragment patterns of impurities (e.g., unreacted intermediates or dimerized products) .
- Preparative TLC: Isolate by-products for individual NMR analysis .
- Mechanistic Insight: Propose side reactions (e.g., over-acylation at indole N1) based on HRMS data .
Advanced: What experimental and computational approaches elucidate the role of the 3-methoxyphenyl group in bioactivity?
- SAR Studies: Synthesize analogues with substituents (e.g., 3-Cl, 3-NO₂) and compare IC₅₀ values .
- Molecular Dynamics (MD): Simulate ligand-protein complexes to assess hydrophobic interactions (e.g., 3-methoxy with Mcl-1’s Leu246) .
- Electrostatic Potential Maps: Use Multiwfn to visualize how methoxy groups influence charge distribution and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
